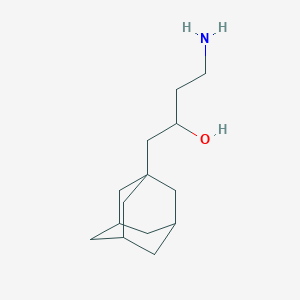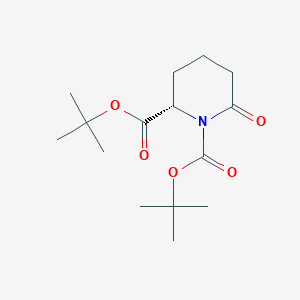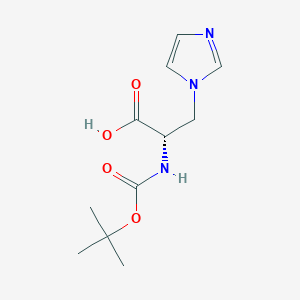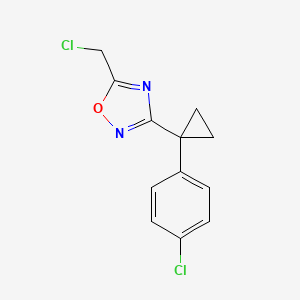
Despentamino Pentazido Tobramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Despentamino Pentazido Tobramycin (DPT) is an intermediate in the synthesis of derivatives of Tobramycin, an aminoglycoside antibiotic . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . It appears as a yellow syrup and is soluble in chloroform and methanol .
Synthesis Analysis
Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius . A genetically engineered S. tenebrarius has been constructed for direct fermentative production of tobramycin by disruption of aprK and tobZ . A unique putative NDP-octodiose synthase gene aprK was disrupted to optimize the production of CTB .Molecular Structure Analysis
The molecular formula of DPT is C18H27N15O9. The molecular weight is 597.5 . The solution structure of the aminoglycoside antibiotic tobramycin complexed with a stem-loop RNA aptamer has been solved .Chemical Reactions Analysis
Tobramycin retention in susceptible and resistant bacterial strains of Pseudomonas aeruginosa has been quantified electroanalytically . The electrochemical behavior of Tobramycin was characterized by voltammetry, identifying redox potentials, the current dependence on pH conditions, and the detection limit at unmodified glassy carbon electrodes .Physical And Chemical Properties Analysis
DPT is a yellow syrup and is soluble in chloroform and methanol . The molecular formula of DPT is C18H27N15O9. The molecular weight is 597.5 .作用機序
Safety and Hazards
将来の方向性
DPT is a novel aminoglycoside antibiotic that has recently emerged as a potent antibacterial agent. It is an intermediate in the synthesis of derivatives of Tobramycin, an aminoglycoside antibiotic . The development of Tobramycin nanosized delivery systems (nanoantibiotics) has been conducted in the last 20 years .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Despentamino Pentazido Tobramycin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tobramycin", "Sodium azide", "Pentanoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Pentamethyldisilazane" ], "Reaction": [ "The first step involves the conversion of tobramycin to pentanoyl-tobramycin using pentanoyl chloride and sodium hydroxide as a base.", "The second step involves the reaction of pentanoyl-tobramycin with sodium azide to form pentazido-tobramycin.", "The third step involves the reduction of pentazido-tobramycin to despentamino-pentazido-tobramycin using pentamethyldisilazane as a reducing agent.", "The final step involves the reaction of despentamino-pentazido-tobramycin with sodium nitrite and hydrochloric acid to form Despentamino Pentazido Tobramycin." ] } | |
| 468065-22-7 | |
分子式 |
C18H27N15O9 |
分子量 |
597.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChIキー |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
正規SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
同義語 |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)
